molecular formula C7H10N2O2 B13110237 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione

Cat. No.: B13110237
M. Wt: 154.17 g/mol
InChI Key: SEKJMBZAFGMHTI-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-substituted pyrazolidine-3-ones with aldehydes and methyl methacrylate, resulting in the formation of the desired compound as a mixture of diastereomers . The reaction conditions often include the use of catalysts and specific temperature controls to optimize yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes like dihydroorotate dehydrogenase, which is crucial for the survival of certain pathogens . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in its structure. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3,6,7,8-tetrahydro-2H-pyrazolo[1,2-a]pyridazine-1,5-dione

InChI

InChI=1S/C7H10N2O2/c10-6-2-1-4-8-7(11)3-5-9(6)8/h1-5H2

InChI Key

SEKJMBZAFGMHTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2CCC(=O)N2C1

Origin of Product

United States

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